![molecular formula C26H24FN3O2S2 B2828499 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 690645-15-9](/img/structure/B2828499.png)
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H24FN3O2S2 and its molecular weight is 493.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including those with modifications similar to the chemical structure , act as potent inhibitors against both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial targets in cancer chemotherapy as they play essential roles in DNA synthesis and repair. For instance, a study by Gangjee et al. (2008) synthesized classical and nonclassical analogs with potent dual inhibitory activities against human TS and DHFR, highlighting the scaffold's potential for developing new anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Quantum Chemical Analysis and Molecular Docking
Another study focused on the quantum chemical analysis, spectroscopic characterization, and drug likeness of a closely related molecule, examining its potential as an antiviral agent, especially against COVID-19. This comprehensive analysis included molecular docking against SARS-CoV-2 protein, suggesting that such compounds could be valuable in the search for new antiviral drugs. The study demonstrates the compound's planarity and intermolecular interactions, which could be pivotal in its binding affinity towards viral proteins (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Interaction with Bovine Serum Albumin
The interactions between related thieno[2,3-d]pyrimidine derivatives and bovine serum albumin (BSA) have been studied to understand the binding efficiency and mechanism. Such interactions are crucial for assessing the bioavailability and pharmacokinetics of potential therapeutic agents. Meng et al. (2012) investigated four novel derivatives, demonstrating that these compounds exhibit significant binding to BSA, which may inform their distribution and efficacy in biological systems (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Antimicrobial and Antitubercular Activities
Compounds bearing the pyrimidine moiety have also been synthesized and tested for their antimicrobial and antitubercular properties. A study by Chandrashekaraiah et al. (2014) synthesized analogs to examine their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These compounds showed promising results, indicating the potential for developing new antibiotics and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S2/c27-19-12-10-18(11-13-19)21-16-33-24-23(21)25(32)30(20-8-4-3-5-9-20)26(28-24)34-17-22(31)29-14-6-1-2-7-15-29/h3-5,8-13,16H,1-2,6-7,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVLGNRCZJYPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

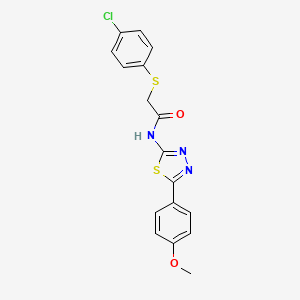
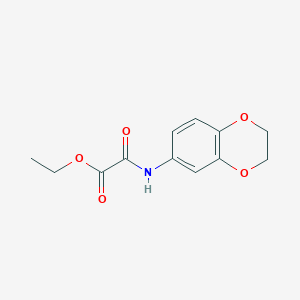
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828419.png)
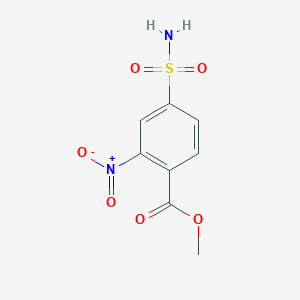
![5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2828426.png)
![5-Chloro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2828428.png)
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B2828430.png)
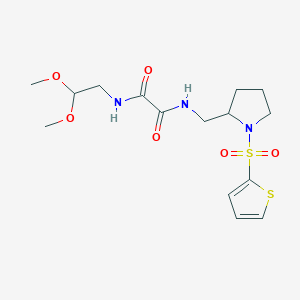
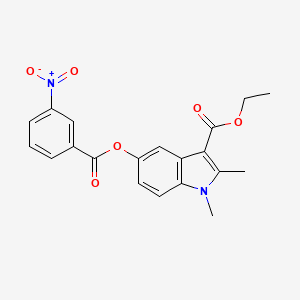
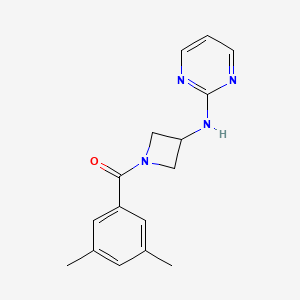
![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2828436.png)
![3-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2828437.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2828439.png)